molecular formula C12H8N2O2 B1297759 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 27295-64-3

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

Cat. No. B1297759
CAS RN: 27295-64-3
M. Wt: 212.2 g/mol
InChI Key: RDOYVWRCQYHNHO-UHFFFAOYSA-N
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Description

The compound 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a fused heterocyclic molecule that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. The structure of this compound includes a pyrroloquinoline core with a dione functionality, which is a common motif in various biologically active compounds.

Synthesis Analysis

The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a sequential oxidative annulation followed by dehydrogenation and N-demethylation strategy. This method utilizes CeO2 catalysis for the oxidative annulation and DDQ for dehydrogenation and N-demethylation, resulting in a variety of fused tetrahydroisoquinolines and pyrrolo[3,4-c]quinoline-1,3-diones with good yields and excellent functional group tolerance . Another approach for synthesizing related pyrroloquinoline structures involves a catalyst-free synthesis from 2-methylquinolines, aldehydes, and alkynoates via dehydration/[3 + 2] cycloaddition, which is an environmentally benign process .

Molecular Structure Analysis

The molecular structure of one of the synthesized pyrrolo[3,4-c]quinolines has been confirmed by single crystal X-ray diffraction (XRD). This technique has unambiguously established the solid-state structure of the compound, providing insights into its molecular conformation and crystal packing .

Chemical Reactions Analysis

Pyrroloquinoline derivatives can undergo various chemical reactions, including Lewis acid-catalyzed reactions to form quinoxaline derivatives and rhodium(II)-catalyzed carbenoid insertion into sp2 C–H bonds to yield dihydroquinoline dione derivatives . Additionally, reactions of 4-arylmethylenepyrrolidine-2,3-diones have been shown to synthesize pyrrolo[3,4-b]pyridines and -quinolines .

Physical and Chemical Properties Analysis

The photophysical properties of pyrrolo[3,4-c]quinoline-1,3-diones have been evaluated, with some derivatives exhibiting good fluorescence quantum yields, indicating their potential use in optical applications . The crystal structure analysis provides further details on the physical properties, such as conformation and intermolecular interactions . Moreover, the antifungal activity of related 1H-pyrrolo[3,2-g]quinoline-4,9-diones suggests that these compounds could serve as potent antifungal agents, highlighting their chemical properties' relevance to biological activity .

Scientific Research Applications

Combinatorial Synthesis

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been utilized in combinatorial chemistry for the synthesis of various heterocyclic compounds. For example, a study describes the combinatorial synthesis of pyrroloquinoline and pyrroloacridine derivatives using 1,3-dicarbonyl compounds including cyclohexane-1,3-dione, cyclopentane-1,3-dione, and 2H-indene-1,3-dione under catalyst-free conditions (Zhou et al., 2013).

Synthetic Strategies

Another study developed a synthetic strategy for pyrrolo[3,4-c]quinoline-1,3-diones, involving sequential CeO2 catalyzed oxidative annulation followed by dehydrogenation and N-demethylation. This strategy provides a range of fused tetrahydroisoquinolines and pyrrolo[3,4-c]quinoline-1,3-diones in good yields, demonstrating the versatility of these compounds in synthetic chemistry (Sharma et al., 2018).

Photophysical Properties

The photophysical properties of synthesized pyrrolo[3,4-c]quinoline-1,3-diones have been evaluated, with some showing good fluorescence quantum yields. This highlights their potential application in materials science, particularly in the development of fluorescent materials (Sharma et al., 2018).

Anticonvulsant Activity

In pharmacology, certain derivatives of pyrrolo[3,4-b]quinoline, synthesized from pyrrolidine-2,4-dione (tetramic acid), have exhibited anticonvulsant activity. This suggests potential therapeutic applications of these compounds in the treatment of seizure disorders (Sorokina et al., 2007).

Antibacterial Activities

A study utilizing microwave-assisted cascade reactions for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones demonstrated antibacterial activities against both Gram-negative and Gram-positive bacteria. This indicates their potential as lead compounds for developing new antibacterial agents (Xia et al., 2014).

Crystal Structure Analysis

Crystal structure analysis of derivatives of pyrrolo[3,4-c]quinoline-1,3(2H)-diones has provided insights into their molecular conformations, which is crucial for understanding their chemical behavior and interactions in various applications (Mathusalini et al., 2015).

Future Directions

The future directions for research on “4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione” are promising. Its potential applications in medicinal chemistry and other fields make it a subject of ongoing study .

properties

IUPAC Name

4-methylpyrrolo[3,4-c]quinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-6-9-10(12(16)14-11(9)15)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYVWRCQYHNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346337
Record name 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

CAS RN

27295-64-3
Record name 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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